Ethyl 2-(4-chloro-2-formylphenoxy)-2-methylpropanoate
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Overview
Description
Ethyl 2-(4-chloro-2-formylphenoxy)-2-methylpropanoate is an organic compound with the molecular formula C12H13ClO4. It is a derivative of phenoxyacetic acid and contains a chloroformyl group, making it a versatile intermediate in organic synthesis. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-chloro-2-formylphenoxy)-2-methylpropanoate typically involves the reaction of 4-chloro-2-formylphenol with ethyl 2-bromo-2-methylpropionate in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified through standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with optimized reaction conditions to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-chloro-2-formylphenoxy)-2-methylpropanoate undergoes several types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: 2-(4-Chloro-2-carboxy-phenoxy)-2-methyl-propionic acid ethyl ester.
Reduction: 2-(4-Chloro-2-hydroxymethyl-phenoxy)-2-methyl-propionic acid ethyl ester.
Substitution: 2-(4-Amino-2-formyl-phenoxy)-2-methyl-propionic acid ethyl ester or 2-(4-Mercapto-2-formyl-phenoxy)-2-methyl-propionic acid ethyl ester.
Scientific Research Applications
Ethyl 2-(4-chloro-2-formylphenoxy)-2-methylpropanoate is used in various scientific research fields, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: As a potential precursor for pharmaceutical compounds.
Industry: In the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-chloro-2-formylphenoxy)-2-methylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The chloro group can participate in halogen bonding, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chloro-2-formyl-phenoxy)acetic acid ethyl ester
- 2-(4-Chloro-2-formyl-phenoxy)propanoic acid
- 2-(4-Chloro-2-formyl-phenoxy)-2-propyl-pentanoic acid ethyl ester
Uniqueness
Ethyl 2-(4-chloro-2-formylphenoxy)-2-methylpropanoate is unique due to its specific combination of functional groups, which confer distinct reactivity and binding properties. This makes it a valuable intermediate in organic synthesis and a useful tool in various research applications .
Properties
Molecular Formula |
C13H15ClO4 |
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Molecular Weight |
270.71 g/mol |
IUPAC Name |
ethyl 2-(4-chloro-2-formylphenoxy)-2-methylpropanoate |
InChI |
InChI=1S/C13H15ClO4/c1-4-17-12(16)13(2,3)18-11-6-5-10(14)7-9(11)8-15/h5-8H,4H2,1-3H3 |
InChI Key |
VKNXEYPPXGDMEL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)(C)OC1=C(C=C(C=C1)Cl)C=O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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